

Application of JB061 in Cellular Models of Cardiac Hypertrophy

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Compound of Interest					
Compound Name:	JB061				
Cat. No.:	B10857308	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. At the cellular level, this condition is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of fetal genes. A key driver of cardiomyocyte contraction and, consequently, a therapeutic target in hypertrophic cardiomyopathy is the cardiac myosin motor protein. **JB061** is a selective inhibitor of cardiac and skeletal muscle myosin II, with a higher selectivity for the cardiac isoform. As a member of the 4-hydroxycoumarin imine class of compounds, **JB061** modulates the ATPase activity of myosin, thereby reducing the force of contraction. This mechanism of action is analogous to that of other well-studied cardiac myosin inhibitors like mavacamten, which has shown therapeutic potential in hypertrophic cardiomyopathy. These application notes provide a comprehensive overview of the potential use of **JB061** in cellular models of cardiac hypertrophy, based on the established effects of similar cardiac myosin inhibitors.

Principle of Action

JB061 is a nonmuscle myosin inhibitor with selective inhibitory activity against cardiac muscle myosin (IC50 = $4.4 \mu M$) and skeletal muscle myosin (IC50 = $9.1 \mu M$), while having minimal effect on smooth muscle myosin II (IC50 >100 μM).[1][2] The primary mechanism of action of cardiac myosin inhibitors is the allosteric inhibition of the myosin ATPase, which reduces the



rate of actin-myosin cross-bridge formation.[3][4] This leads to a decrease in the number of force-producing myosin heads, resulting in reduced myocardial contractility and a stabilization of the super-relaxed state (SRX) of myosin.[5][6][7] In the context of cardiac hypertrophy, this reduction in hypercontractility is hypothesized to alleviate the cellular stress that drives hypertrophic remodeling.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of a cardiac myosin inhibitor like **JB061** in cellular models of cardiac hypertrophy, based on published data for compounds with a similar mechanism of action, such as mavacamten.

Table 1: Effect of Cardiac Myosin Inhibition on Cardiomyocyte Size

Cellular Model	Hypertro phic Stimulus	Treatmen t	Concentr ation	Duration	% Reductio n in Cell Size (compare d to hypertrop hied control)	Referenc e
Human iPSC-CMs	MYH7- R403Q mutation	Mavacamt en	250 nM	5 weeks	~29% (reduction in cell volume)	[1]
Human iPSC-CMs	BRAF T599R mutation	Mavacamt en	Not specified	Not specified	Significant reduction	[8]

Table 2: Effect of Cardiac Myosin Inhibition on Hypertrophic Gene Expression



Cellular Model	Hypertro phic Stimulus	Treatmen t	Concentr ation	Duration	Fold Change in Gene Expressi on (relative to hypertrop hied control)	Referenc e
R403Q Engineere d Cardiac Tissues	MYH7- R403Q mutation	Mavacamt en	250 nM	5 weeks	NPPB (BNP):↓	[1][9]
Zebrafish ex vivo cardiac model	500 µM Phenylephr ine	Blebbistati n	Not specified	Not specified	Embryonal genes: ↓	[2][10]

Table 3: Effect of Cardiac Myosin Inhibition on Contractile Function



Cellular Model	Hypertro phic Stimulus	Treatmen t	Concentr ation	Duration	Effect on Contractil e Paramete rs	Referenc e
R403Q Engineere d Cardiac Tissues	MYH7- R403Q mutation	Mavacamt en	250 nM	5 weeks	Shortened relaxation time, Reduced APD90 prolongation	[1][9]
Pediatric iPSC-CMs	MYH7 & MYBPC3 mutations	Myosin ATPase inhibitor	Not specified	Not specified	Reduced contractility , calcium transients, and ATPase activity	[11]
Mouse cardiac muscle	N/A	Blebbistati n	1.3-2.8 μM (IC50)	Acute	Inhibition of contraction and shortening	[12]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Human iPSC-Derived Cardiomyocytes (iPSC-CMs) using a Genetic Model

This protocol describes the use of iPSC-CMs carrying a hypertrophic cardiomyopathy-associated mutation to model the disease in vitro.

Materials:



- Human iPSC line with a known hypertrophic cardiomyopathy mutation (e.g., MYH7-R403Q)
 and a corresponding isogenic control line.
- Cardiomyocyte differentiation media and supplements.
- Standard cell culture reagents and plates.
- JB061 (or other cardiac myosin inhibitor).
- Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI).
- Microscope with imaging software for cell size analysis.

Procedure:

- Culture and Differentiation: Culture and differentiate the mutant and isogenic control iPSCs into cardiomyocytes using an established protocol.
- Plating: Plate the differentiated iPSC-CMs onto appropriate culture vessels (e.g., glassbottom dishes for imaging).
- Treatment: After allowing the cells to mature for a specified period (e.g., 3-4 weeks), treat the cells with **JB061** at various concentrations (e.g., 1-10 μM). Include a vehicle-treated control.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours to several
 weeks), replacing the media with fresh JB061-containing media as required.
- Analysis of Cardiomyocyte Size:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize with 0.1% Triton X-100.
 - Stain with an anti-α-actinin antibody to visualize the sarcomeres and DAPI to stain the nuclei.
 - Acquire images using a fluorescence microscope.



- Measure the cell surface area of individual cardiomyocytes using imaging software.
- Data Analysis: Compare the average cell size between the untreated mutant, **JB061**-treated mutant, and isogenic control groups.

Protocol 2: Induction of Pharmacological Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the use of a pharmacological agent to induce a hypertrophic response in primary cardiomyocytes.

Materials:

- Neonatal rat pups (1-2 days old).
- Enzymes for cardiac digestion (e.g., trypsin, collagenase).
- NRVM culture medium.
- Hypertrophic agonist (e.g., Phenylephrine, Angiotensin II).
- JB061 (or other cardiac myosin inhibitor).
- Reagents for quantitative PCR (qPCR) to measure hypertrophic gene markers (e.g., ANP, BNP).

Procedure:

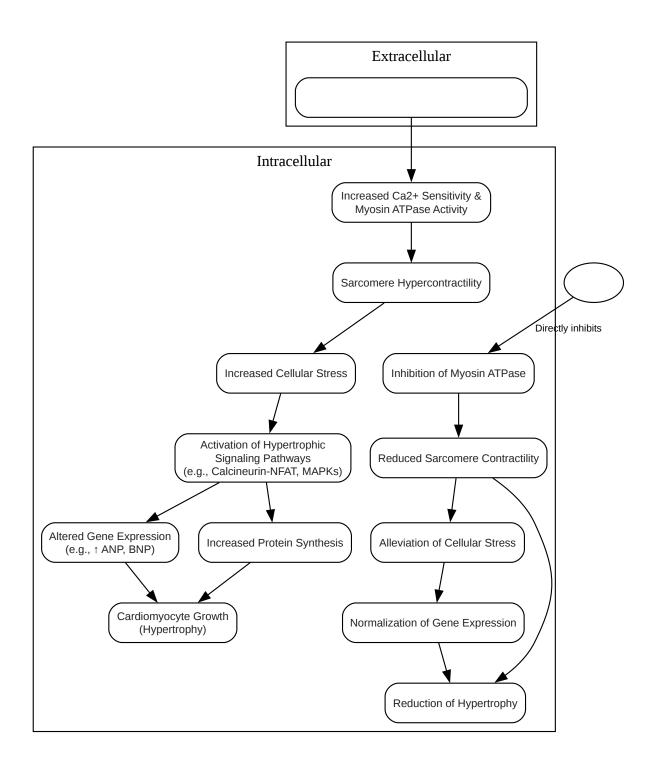
- Isolation of NRVMs: Isolate ventricular myocytes from neonatal rat hearts using enzymatic digestion.
- Plating: Plate the isolated NRVMs on culture dishes pre-coated with fibronectin or gelatin.
- Hypertrophic Stimulation and Treatment: After 24-48 hours, starve the cells in serum-free media for 12-24 hours. Then, pre-treat the cells with JB061 for 1-2 hours before adding the hypertrophic agonist (e.g., 100 μM phenylephrine).
- Incubation: Incubate the cells for 24-48 hours.



- Analysis of Gene Expression:
 - Isolate total RNA from the cells.
 - Synthesize cDNA.
 - Perform qPCR using primers for hypertrophic marker genes (e.g., Nppa, Nppb) and a housekeeping gene for normalization.
- Data Analysis: Calculate the relative gene expression levels and compare the **JB061**-treated group to the agonist-only treated group.

Signaling Pathways and Workflows

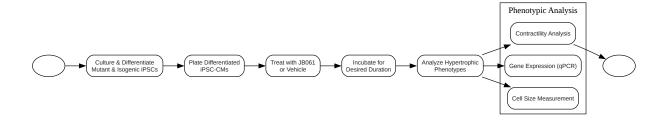




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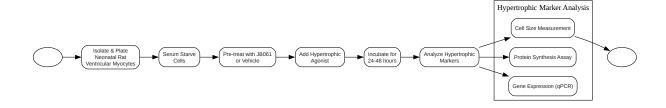
Caption: Mechanism of action of **JB061** in cardiac hypertrophy.





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Caption: Experimental workflow for a genetic model of cardiac hypertrophy.



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Caption: Experimental workflow for a pharmacological model of cardiac hypertrophy.

Conclusion

JB061, as a selective cardiac myosin inhibitor, represents a promising tool for the investigation of cardiac hypertrophy in cellular models. By directly targeting the molecular motor responsible



for cardiomyocyte contraction, it allows for the study of the role of hypercontractility in the development and progression of the hypertrophic phenotype. The provided protocols and expected outcomes, based on studies with similar compounds, offer a framework for researchers to design and execute experiments to evaluate the efficacy of **JB061** and other novel cardiac myosin inhibitors as potential therapeutics for hypertrophic cardiomyopathy.

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